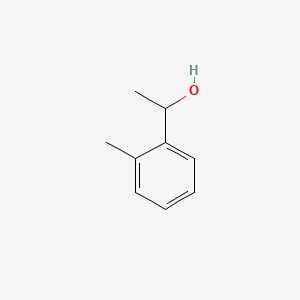

1-(2-Methylphenyl)ethanol

Description

BenchChem offers high-quality 1-(2-Methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCBYRLJYGORNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948555 | |

| Record name | 1-(2-Methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-82-3, 25675-28-9 | |

| Record name | 1-(2-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-2-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl m-tolyl carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025675289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2-Methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)ethanol, also known as ortho-methylphenylethanol or α,2-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1] This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and essential safety information. The data presented is intended to support researchers and professionals in its application in organic synthesis and drug development.

Chemical Structure and Identification

1-(2-Methylphenyl)ethanol is a secondary alcohol characterized by an ethanol (B145695) group attached to the first carbon of a toluene (B28343) molecule. The presence of the methyl group at the ortho position of the phenyl ring influences its chemical and physical properties.

dot

References

Synthesis of Racemic 1-(2-Methylphenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic 1-(2-methylphenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes: the Grignard reaction involving the nucleophilic addition of a methyl group to 2-methylbenzaldehyde (B42018), and the reduction of 2'-methylacetophenone (B146604). For each method, a thorough experimental protocol is provided, alongside a comparative analysis of their respective yields and characteristics. All quantitative data is summarized in structured tables for clarity. Furthermore, reaction pathways and experimental workflows are illustrated using detailed diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

1-(2-Methylphenyl)ethanol is a secondary alcohol of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of biologically active molecules. The synthesis of its racemic form is a fundamental step in the exploration of its potential therapeutic applications. This guide focuses on two robust and widely utilized methods for its preparation: the Grignard reaction and the reduction of a corresponding ketone. The selection of the optimal synthetic route is contingent on factors such as starting material availability, desired yield, and scalability.

Synthetic Pathways

Two principal pathways for the synthesis of racemic 1-(2-methylphenyl)ethanol are presented:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent, in this case, methylmagnesium bromide, to attack the electrophilic carbonyl carbon of 2-methylbenzaldehyde. Subsequent acidic workup yields the desired secondary alcohol.

-

Reduction of 2'-Methylacetophenone: This approach involves the reduction of the ketone functionality of 2'-methylacetophenone to a secondary alcohol. This transformation can be achieved through various reducing agents, with this guide detailing two common methods: catalytic transfer hydrogenation and reduction with sodium borohydride (B1222165).

Reaction Pathway Diagram

Caption: Synthetic routes to 1-(2-Methylphenyl)ethanol.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic methods.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 199 |

| 2'-Methylacetophenone | C₉H₁₀O | 134.18 | 214 |

| 1-(2-Methylphenyl)ethanol | C₉H₁₂O | 136.19 | 64-65 @ 0.7 Torr[1] |

Table 2: Comparison of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yield (%) |

| Grignard Reaction | 2-Methylbenzaldehyde, Methyl Bromide, Magnesium | Diethyl ether, H₃O⁺ | 70-85 (Estimated) |

| Catalytic Transfer Hydrogenation | 2'-Methylacetophenone | [(p-cymene)RuCl₂]₂, 2,2′-bibenzimidazole, Cs₂CO₃, 2-propanol | 89-93[2] |

| Sodium Borohydride Reduction | 2'-Methylacetophenone | Sodium borohydride, Ethanol (B145695) | 85-95 (Estimated) |

Experimental Protocols

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

Method 1: Grignard Reaction

This protocol is adapted from a general procedure for Grignard reactions with substituted benzaldehydes.[3]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Methyl bromide (or a solution of methylmagnesium bromide in ether)

-

2-Methylbenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.).

-

Add a single crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated as evidenced by bubbling and a cloudy appearance. Gentle warming may be required.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution.

-

Stir until all the solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

-

Method 2: Reduction of 2'-Methylacetophenone

This protocol is based on a reported procedure for the transfer hydrogenation of various ketones.[2]

Materials:

-

2'-Methylacetophenone

-

[(p-cymene)RuCl₂]₂

-

2,2′-bibenzimidazole

-

Cesium carbonate (Cs₂CO₃)

-

2-Propanol (anhydrous)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine 2'-methylacetophenone (1.0 eq.), [(p-cymene)RuCl₂]₂ (catalyst), 2,2′-bibenzimidazole (ligand), and cesium carbonate (base) in anhydrous 2-propanol.

-

-

Reaction:

-

Heat the reaction mixture at 130 °C for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel.

-

This protocol is adapted from a standard procedure for the reduction of acetophenone.[4]

Materials:

-

2'-Methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction:

-

Dissolve sodium borohydride (1.5 eq.) in 95% ethanol in a flask with stirring.

-

Cool the solution in an ice bath.

-

Add a solution of 2'-methylacetophenone (1.0 eq.) in ethanol dropwise to the borohydride solution, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up:

-

Carefully add 3M HCl to the reaction mixture to quench the excess sodium borohydride. Be aware of hydrogen gas evolution.

-

Heat the mixture to a gentle boil to remove a significant portion of the ethanol.

-

Cool the mixture, and extract the product with diethyl ether.

-

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography.

-

Conclusion

This guide has detailed two effective methods for the synthesis of racemic 1-(2-methylphenyl)ethanol. The Grignard reaction provides a direct route from the corresponding aldehyde, while the reduction of 2'-methylacetophenone offers a reliable alternative with high yields, particularly through catalytic transfer hydrogenation. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. The provided experimental protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development.

References

A Technical Guide to the Spectroscopic Data of 1-(2-Methylphenyl)ethanol

Introduction

1-(2-Methylphenyl)ethanol, also known as o,alpha-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O[1][2]. Its structure consists of a benzene (B151609) ring substituted with a methyl group and an ethanol (B145695) group at positions 2 and 1, respectively. This compound is of interest in various fields of chemical research and development. Accurate spectroscopic data is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for 1-(2-Methylphenyl)ethanol.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.47 | Doublet (d) | 6.4 | 3H | -CH(OH)CH ₃ |

| 1.82 | Singlet (s) | - | 1H | OH |

| 2.34 | Singlet (s) | - | 3H | Ar-CH ₃ |

| 5.10–5.15 | Multiplet (m) | - | 1H | -CH (OH)CH₃ |

| 7.12–7.25 | Multiplet (m) | - | 3H | Ar-H |

| 7.52 | Doublet (d) | 7.2 | 1H | Ar-H |

| Data sourced from Royal Society of Chemistry supplementary information.[3] |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 18.9 | Ar-C H₃ |

| 23.9 | -CH(OH)C H₃ |

| 66.8 | -C H(OH)CH₃ |

| 124.5 | Aromatic CH |

| 126.4 | Aromatic CH |

| 127.2 | Aromatic CH |

| 130.4 | Aromatic CH |

| 134.2 | Aromatic C (quaternary) |

| 143.9 | Aromatic C (quaternary) |

| Data sourced from Royal Society of Chemistry supplementary information.[3] |

Table 3: IR Spectroscopic Data

Technique: Thin Film

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 3357 | O-H stretch (alcohol) |

| 3025 | C-H stretch (aromatic) |

| 1488 | C=C stretch (aromatic ring) |

| 1460 | C-H bend |

| 1077 | C-O stretch (secondary alcohol) |

| 759 | C-H bend (ortho-disubstituted aromatic) |

| Data sourced from Royal Society of Chemistry supplementary information.[3] |

Table 4: Mass Spectrometry Data

Technique: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 136 | Molecular Ion [M]⁺ |

| 121 | [M - CH₃]⁺ |

| 118 | [M - H₂O]⁺ |

| 117 | [M - H₂O - H]⁺ |

| 103 | [M - CH₃ - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| Data interpreted from fragmentation patterns available in public databases like NIST and PubChem.[1][4] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7][8] An internal standard, such as Tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).[5][7] The solution is then filtered through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.[9] The instrument is set to lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve the best possible homogeneity, which results in sharp, well-resolved peaks.[9] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which typically takes a few minutes.[5] For a ¹³C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and smaller magnetic moment of the ¹³C nucleus.[5][6]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): Since 1-(2-Methylphenyl)ethanol is a liquid at room temperature, the thin film (or neat) method is straightforward. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.[10][11] Alternatively, for a solid sample, a small amount is dissolved in a volatile solvent like methylene (B1212753) chloride, a drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin solid film.[10]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates (or the empty sample chamber) is recorded first. The sample holder with the prepared salt plates is then placed in the spectrometer's sample compartment.[10] The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[12]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[13][14]

-

Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).[13] Excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[14]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14][16] The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by a detector, such as an electron multiplier, which records the abundance of each ion at a specific m/z value.[14] The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.[15] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[15]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-(2-Methylphenyl)ethanol.

Caption: Spectroscopic analysis workflow for structural elucidation.

References

- 1. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. fiveable.me [fiveable.me]

An In-depth Technical Guide to 1-(2-Methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methylphenyl)ethanol, a chiral alcohol with applications in organic synthesis and as a building block for pharmaceuticals and other fine chemicals. This document details its chemical identity, synthesis methodologies with a focus on asymmetric approaches, and its known applications.

Chemical Identity and Properties

1-(2-Methylphenyl)ethanol, a secondary alcohol, is a chiral compound existing as two enantiomers, (R)- and (S)-1-(2-methylphenyl)ethanol. Its core structure consists of an ethanol (B145695) backbone substituted with a 2-methylphenyl (o-tolyl) group at the C1 position.

Synonyms:

-

α,2-Dimethylbenzenemethanol

-

o-Tolyl methyl carbinol

-

Methyl o-tolyl carbinol

-

Benzenemethanol, α,2-dimethyl-

-

α,2-Dimethylbenzyl alcohol

-

1-(o-Tolyl)ethanol

-

o-Methyl-α-methylbenzyl alcohol

-

(±)-1-(2-Methylphenyl)ethanol

-

1-(2-Methylphenyl)ethan-1-ol

A comprehensive list of additional synonyms can be found in the PubChem database.[1]

The physical and chemical properties of 1-(2-Methylphenyl)ethanol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or white solid | [3][4] |

| Boiling Point | 64-65 °C @ 0.7 Torr | |

| Density | 0.995 g/cm³ | |

| Solubility | Moderately soluble in water, soluble in organic solvents | [3] |

| Refractive Index | 1.5315 |

Synthesis of 1-(2-Methylphenyl)ethanol

The primary route for the synthesis of 1-(2-Methylphenyl)ethanol is the reduction of 2'-methylacetophenone (B146604). Given the chirality of the target molecule, asymmetric synthesis methods are of significant interest to obtain enantiomerically pure forms, which are crucial for applications in the pharmaceutical industry.

Asymmetric Reduction of 2'-Methylacetophenone

The enantioselective reduction of the prochiral ketone, 2'-methylacetophenone, can be achieved through various catalytic systems, including enzymatic and chemo-catalytic methods.

Table of Asymmetric Reduction Methods and Reported Efficiencies:

| Catalyst/Method | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

| Immobilized Rhodotorula glutinis cells | Acetophenone analogues | (S)-enantiomer | >99% | 77% | [5] |

| Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutants | 2-Haloacetophenones | (S)- or (R)- | High | - | [6][7] |

| Ruthenium Catalyst with 2,2'-bipyridine (B1663995) ligand | 2-Methylacetophenone | - | - | - | [8] |

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

While a specific, detailed protocol for 1-(2-Methylphenyl)ethanol was not available in the cited literature, a general experimental procedure for the asymmetric transfer hydrogenation of a ketone like 2'-methylacetophenone using a ruthenium catalyst can be outlined as follows. This protocol is based on established methods for similar substrates.[8]

Materials:

-

2'-Methylacetophenone

-

Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂)

-

Chiral ligand (e.g., a chiral diamine or amino alcohol)

-

Hydrogen donor (e.g., isopropanol, formic acid)

-

Base (e.g., KOH, sodium isopropoxide)

-

Anhydrous solvent (e.g., isopropanol, dichloromethane)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent to form the active catalyst. The mixture is typically stirred at room temperature for a specified period.

-

Reaction Setup: The substrate, 2'-methylacetophenone, is dissolved in the chosen solvent in a reaction vessel. The hydrogen donor and the base are added to this solution.

-

Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction vessel containing the substrate. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically by the addition of water or a dilute acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 1-(2-methylphenyl)ethanol.

-

Chiral Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC or chiral GC analysis.

Biological Activity and Applications

Direct research on the specific biological activity of 1-(2-Methylphenyl)ethanol is limited. However, its structural analogues, such as phenethyl alcohol, have been studied for their antimicrobial properties, suggesting a potential for similar activity.[9] The primary mechanism of action for phenethyl alcohol is proposed to be the disruption of the cell membrane's permeability barrier.[9]

The main application of 1-(2-Methylphenyl)ethanol in the pharmaceutical and fine chemical industries is as a chiral building block .[10] Enantiomerically pure secondary alcohols are valuable intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter in 1-(2-methylphenyl)ethanol can be incorporated into a larger molecule, influencing its biological activity and specificity.

Logical Workflow and Signaling Pathway Diagrams

As there is limited information directly implicating 1-(2-Methylphenyl)ethanol in specific biological signaling pathways, a logical workflow for its asymmetric synthesis and subsequent use as a chiral building block is presented below. This diagram illustrates the key steps from the starting material to the final application in the synthesis of a hypothetical chiral drug.

Caption: Workflow for the synthesis and application of (S)-1-(2-Methylphenyl)ethanol.

In the absence of a known direct interaction with a signaling pathway, the following diagram illustrates a hypothetical mechanism of action for a drug synthesized using 1-(2-Methylphenyl)ethanol as a chiral building block, targeting a generic receptor-mediated signaling cascade.

Caption: Hypothetical signaling pathway modulated by a chiral drug.

References

- 1. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

- 3. CAS 19819-98-8: 2-(2-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. (S)-1-(2-Methylphenyl)ethanol, CasNo.51100-05-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 1-(4-Methylphenyl)ethanol | 536-50-5 [smolecule.com]

An In-depth Technical Guide to 1-(o-Tolyl)ethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)ethanol, systematically named 1-(2-methylphenyl)ethanol, is an aromatic alcohol that has garnered interest within the scientific community. Its structure, featuring a chiral center and a tolyl group, makes it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1-(o-Tolyl)ethanol, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

1-(o-Tolyl)ethanol is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(o-Tolyl)ethanol

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 7287-82-3 | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 64-65 °C @ 0.7 Torr | - |

| Density | 0.995 g/cm³ | - |

| Refractive Index | 1.5315 | - |

| Solubility | Soluble in organic solvents | - |

Spectroscopic Data

The structural elucidation of 1-(o-Tolyl)ethanol is supported by various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 7.42-6.98 (m, 4H, Ar-H), 4.65 (q, J=6.3 Hz, 1H, CH-OH), 2.09 (s, 3H, Ar-CH₃), 1.33 (d, J=6.3 Hz, 3H, CH₃-CH).[2]

-

¹³C NMR (CDCl₃): δ 142.7, 142.3, 135.2, 134.3, 130.4, 130.2, 127.1, 126.8, 126.5, 126.3, 126.0, 125.9, 71.1, 23.5, 19.1, 18.8.[2]

-

Infrared (IR): Key absorptions include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for aromatic and aliphatic groups, and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns.

Discovery and Historical Synthesis

While the precise date and discoverer of 1-(o-Tolyl)ethanol are not prominently documented in readily available historical records, its synthesis falls within the broader development of organic synthesis in the late 19th and early 20th centuries. The primary methods for its preparation have historically revolved around two key reactions: the Grignard reaction and the reduction of the corresponding ketone.

Early Synthetic Approaches

The synthesis of secondary alcohols like 1-(o-Tolyl)ethanol became more accessible with the advent of the Grignard reaction, discovered by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction provided a straightforward route to such compounds.

Another early and common method would have been the reduction of the corresponding ketone, 2'-methylacetophenone (B146604) (also known as o-methylacetophenone). Various reducing agents have been employed for this transformation over the years.

Experimental Protocols

Detailed methodologies for the key historical and modern synthetic routes to 1-(o-Tolyl)ethanol are provided below.

Synthesis via Grignard Reaction

This protocol describes the synthesis of 1-(o-Tolyl)ethanol from o-bromotoluene and acetaldehyde (B116499).

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

o-Bromotoluene

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of o-bromotoluene in dry diethyl ether to the flask. If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Add a solution of acetaldehyde in dry diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-(o-Tolyl)ethanol.

-

Purify the product by vacuum distillation.

Synthesis via Reduction of 2'-Methylacetophenone

This protocol outlines the reduction of 2'-methylacetophenone using sodium borohydride (B1222165).

Materials:

-

2'-Methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2'-methylacetophenone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain 1-(o-Tolyl)ethanol.

-

If necessary, purify the product by column chromatography or distillation.

Applications in Research and Drug Development

The chiral nature of 1-(o-Tolyl)ethanol makes it a useful building block in asymmetric synthesis.

Chiral Auxiliary

Enantiomerically pure 1-(o-Tolyl)ethanol can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed.

Precursor for Chiral Ligands

The hydroxyl group of 1-(o-Tolyl)ethanol can be further functionalized to synthesize chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high enantioselectivity in a variety of chemical transformations, which is a critical aspect of modern drug synthesis.

Building Block for Bioactive Molecules

Derivatives of 1-(o-Tolyl)ethanol have been investigated for their potential biological activities. The tolyl and ethanol (B145695) moieties can be found in the core structures of various pharmacologically active compounds. Researchers may use 1-(o-Tolyl)ethanol as a starting material to synthesize more complex molecules for screening in drug discovery programs.

Visualizations

Grignard Synthesis Workflow

Caption: Workflow for the synthesis of 1-(o-Tolyl)ethanol via the Grignard reaction.

Reduction Synthesis Workflow

Caption: Workflow for the synthesis of 1-(o-Tolyl)ethanol by reduction of 2'-methylacetophenone.

Conclusion

1-(o-Tolyl)ethanol, while not as extensively studied as some of its isomers, remains a compound of interest for organic chemists and drug development professionals. Its straightforward synthesis through established methods like the Grignard reaction and ketone reduction, combined with its chiral nature, provides a versatile platform for the creation of more complex and potentially bioactive molecules. Further exploration of its applications, particularly in the realm of asymmetric synthesis and medicinal chemistry, may yet unveil its full potential.

References

An In-depth Technical Guide to the Physical Properties of alpha,2-Dimethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha,2-Dimethylbenzyl alcohol, with the CAS number 7287-82-3, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a methyl group at the second position and an ethanol (B145695) group at the alpha position. This compound is also known as 1-(2-Methylphenyl)ethanol.[1] Understanding its physical properties is crucial for its application in chemical synthesis, as a potential building block in drug discovery, and for ensuring safe handling and storage. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental methodologies for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical data for alpha,2-Dimethylbenzyl alcohol are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value |

| Molecular Formula | C9H12O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Colorless liquid with a benzene aroma[1] |

| Boiling Point | 78-80°C at 2 mmHg[1] |

| Density | 0.995 ± 0.06 g/cm³ (Predicted)[1] |

| Refractive Index | 1.5315[1] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and ester solvents[1] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of alpha,2-Dimethylbenzyl alcohol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like alpha,2-Dimethylbenzyl alcohol, which may be sensitive to high temperatures, vacuum distillation is the preferred method for determining the boiling point.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A small volume of alpha,2-Dimethylbenzyl alcohol is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure:

-

The system is evacuated to the desired pressure (e.g., 2 mmHg).

-

The sample is gradually heated using a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

-

Data Analysis: The observed boiling point is reported along with the pressure at which it was measured.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like alpha,2-Dimethylbenzyl alcohol, a pycnometer or a digital density meter can be used for accurate measurement.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume is used.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where:

-

m_filled is the mass of the filled pycnometer.

-

m_empty is the mass of the empty pycnometer.

-

V is the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Procedure:

-

A few drops of alpha,2-Dimethylbenzyl alcohol are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded.

-

-

Reporting: The refractive index is reported along with the temperature at which the measurement was taken (e.g., nD^20, where D refers to the sodium D-line wavelength and 20 is the temperature in Celsius).

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of alpha,2-Dimethylbenzyl alcohol is determined qualitatively in water and various organic solvents.

Methodology: Qualitative Solubility Test

-

Materials: Test tubes, alpha,2-Dimethylbenzyl alcohol, and a range of solvents (e.g., water, ethanol, diethyl ether, ethyl acetate).

-

Procedure:

-

Approximately 1 mL of the chosen solvent is placed in a test tube.

-

A small amount of alpha,2-Dimethylbenzyl alcohol (e.g., 1-2 drops) is added to the test tube.

-

The mixture is agitated or vortexed.

-

The solution is observed to determine if the solute has dissolved completely. If it dissolves, more solute is added incrementally until saturation is reached or it is deemed "soluble."

-

-

Classification: The solubility is classified as "soluble," "slightly soluble," or "insoluble" based on the observations.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like alpha,2-Dimethylbenzyl alcohol.

Caption: A logical workflow for the synthesis, purification, and physical characterization of alpha,2-Dimethylbenzyl alcohol.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Methylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product. This document outlines the known physicochemical properties, solubility characteristics, and stability profile of 1-(2-Methylphenyl)ethanol, supported by detailed experimental protocols and logical workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Methylphenyl)ethanol is essential for predicting its behavior in various solvent systems and under different environmental conditions. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Appearance | Colorless liquid | --- |

| Boiling Point | 219-220 °C | --- |

| Density | 0.995 g/cm³ | ECHEMI[2] |

| logP (Octanol/Water) | 1.8 | PubChem[1] |

| pKa | 14.44 ± 0.20 (Predicted) | --- |

| CAS Number | 7287-82-3 | NIST[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation design.

Aqueous Solubility

1-(2-Methylphenyl)ethanol is described as having moderate to slight miscibility with water. The octanol-water partition coefficient (logP) of 1.8 suggests a preference for lipophilic environments over aqueous media. A calculated Log10 of water solubility (in mol/L) is available, though experimental data at various temperatures is limited in publicly available literature.[4]

Solubility in Organic Solvents

Based on its chemical structure, 1-(2-Methylphenyl)ethanol is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents. The expected solubility trend in common laboratory solvents is summarized below. It is important to note that the quantitative values are estimates based on chemical principles and data for analogous compounds, as specific experimental data is scarce. For many organic compounds, solubility increases with a rise in temperature.[5]

| Solvent | Expected Solubility | Rationale |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent, similar in polarity to methanol. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with a high capacity to dissolve a wide range of compounds. |

| Acetonitrile (B52724) | Moderate to High | Polar aprotic solvent, generally a good solvent for many organic molecules. |

| Water | Low to Moderate | As discussed in the aqueous solubility section. |

Stability Profile

The chemical stability of 1-(2-Methylphenyl)ethanol is a crucial attribute that can impact the purity, potency, and safety of pharmaceutical products. Stability testing, including forced degradation studies, is essential to identify potential degradation products and establish appropriate storage and handling conditions.

General Stability

Aromatic alcohols like 1-(2-Methylphenyl)ethanol can be susceptible to oxidation and dehydration under certain conditions. For instance, the structurally similar benzyl (B1604629) alcohol is known to slowly oxidize in the presence of air to form benzaldehyde (B42025) and benzoic acid.[2] Furthermore, studies on substituted benzyl alcohols have shown that they can undergo in-column dehydration during gas chromatography, suggesting a potential for thermal degradation.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of drug development to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The table below outlines the recommended conditions for forced degradation studies based on ICH guidelines.

| Stress Condition | Typical Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C). |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C). |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Solid and solution samples exposed to high temperatures (e.g., 60 °C, 80 °C) with and without humidity. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Experimental Protocols

Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(2-Methylphenyl)ethanol to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile) in a sealed, clear glass vial. The excess solid should be visible.

-

Prepare separate vials for each solvent and for each temperature to be tested.

-

-

Equilibration:

-

Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the concentration of 1-(2-Methylphenyl)ethanol in the original saturated solution based on the dilution factor and the calibration curve of a known standard.

-

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol outlines the steps for conducting forced degradation studies and developing a stability-indicating HPLC method.

-

Preparation of Stock and Stress Samples:

-

Prepare a stock solution of 1-(2-Methylphenyl)ethanol in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition (acidic, basic, oxidative, thermal, photolytic), prepare a separate sample by treating the stock solution as described in the forced degradation table. A control sample (unstressed) should also be prepared and stored under normal conditions.

-

-

Execution of Forced Degradation:

-

Expose the samples to the respective stress conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.

-

At the end of the exposure period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

-

-

Development of Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from all degradation products. The gradient should be optimized to provide good resolution and peak shape for all components.

-

Detection Wavelength: Select a UV detection wavelength that provides a good response for both the parent compound and the potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products and any placebo components.

-

Visualizations: Pathways and Workflows

Graphical representations of metabolic pathways and experimental workflows can provide a clearer understanding of the complex processes involved.

Hypothetical Metabolic Pathway of 1-(2-Methylphenyl)ethanol

While specific metabolic pathways for 1-(2-Methylphenyl)ethanol are not well-documented, a hypothetical pathway can be proposed based on the known metabolism of similar aromatic alcohols and xenobiotics. This typically involves Phase I oxidation reactions followed by Phase II conjugation.

Caption: A hypothetical metabolic pathway for 1-(2-Methylphenyl)ethanol.

Prostaglandin (B15479496) Synthesis Pathway and Potential Inhibition

1-(2-Methylphenyl)ethanol, as a xenobiotic, may exert anti-inflammatory effects by inhibiting the prostaglandin synthesis pathway. The cyclooxygenase (COX) enzymes are common targets for such inhibition.

Caption: Inhibition of the prostaglandin synthesis pathway by a xenobiotic.

Experimental Workflow for Stability-Indicating Method Development

The development of a stability-indicating analytical method is a systematic process that involves forced degradation, method optimization, and validation.

Caption: Workflow for developing a stability-indicating HPLC method.

References

- 1. 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Reactivity of 1-(2-Methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of 1-(2-methylphenyl)ethanol, a significant secondary benzylic alcohol, with a range of common laboratory reagents. This document provides a survey of its primary transformations, including oxidation, dehydration, esterification, etherification, and conversion to the corresponding alkyl halide. Detailed experimental protocols for these key reactions are presented, and quantitative data are summarized for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, providing a clear and concise overview for researchers in organic synthesis and drug development.

Core Reactivity Profile

1-(2-Methylphenyl)ethanol, also known as 1-(o-tolyl)ethanol, exhibits reactivity characteristic of a secondary benzylic alcohol. The presence of the hydroxyl group on a carbon adjacent to the aromatic ring influences its reaction pathways, often leading to stabilized intermediates. The primary reactions involve the transformation of the hydroxyl group into other functional groups.

A general overview of the reactivity of 1-(2-Methylphenyl)ethanol is presented below, showcasing the transformation to a ketone, an alkene, an ester, an ether, and an alkyl chloride.

Caption: Key reaction pathways of 1-(2-Methylphenyl)ethanol.

Oxidation to 2'-Methylacetophenone

The oxidation of the secondary alcohol 1-(2-methylphenyl)ethanol yields the corresponding ketone, 2'-methylacetophenone. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to carboxylic acids.[1][2][3] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM).

Quantitative Data for Oxidation

| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |

| PCC | CH₂Cl₂ | Room Temp. | High (>85%) | [1][3] |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78 °C to Room Temp. | High | [4] |

Experimental Protocol: Oxidation with PCC

Objective: To synthesize 2'-methylacetophenone from 1-(2-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).

Materials:

-

1-(2-Methylphenyl)ethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-(2-methylphenyl)ethanol (1.0 eq) in anhydrous CH₂Cl₂ is prepared.

-

PCC (1.5 eq) is added to the stirred solution in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2'-methylacetophenone.

Caption: Experimental workflow for the PCC oxidation.

Acid-Catalyzed Dehydration to 2-Vinyltoluene

The dehydration of 1-(2-methylphenyl)ethanol under acidic conditions leads to the formation of 2-vinyltoluene (2-methylstyrene). This elimination reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.

Quantitative Data for Dehydration

| Catalyst | Temperature | Phase | Typical Yield | Reference |

| p-TsOH / o-TsOH | 180-250 °C | Liquid | High | [5] |

| H₂SO₄ (conc.) | Heat | Liquid | Moderate to High | [6] |

Experimental Protocol: Acid-Catalyzed Dehydration

Objective: To synthesize 2-vinyltoluene from 1-(2-methylphenyl)ethanol.

Materials:

-

1-(2-Methylphenyl)ethanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-(2-methylphenyl)ethanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield 2-vinyltoluene.

Esterification to 1-(2-Methylphenyl)ethyl acetate

1-(2-Methylphenyl)ethanol can be converted to its corresponding ester, for example, 1-(2-methylphenyl)ethyl acetate, through Fischer esterification with acetic acid in the presence of an acid catalyst, or more efficiently with acetic anhydride (B1165640).[7][8]

Quantitative Data for Esterification

| Reagent | Catalyst | Temperature | Typical Yield | Reference |

| Acetic Acid | H₂SO₄ | Reflux | 65-97% (with excess alcohol) | [9] |

| Acetic Anhydride | H₂SO₄ (cat.) | Heat | High | [10] |

Experimental Protocol: Esterification with Acetic Anhydride

Objective: To synthesize 1-(2-methylphenyl)ethyl acetate.

Materials:

-

1-(2-Methylphenyl)ethanol

-

Acetic Anhydride

-

Pyridine (B92270) or a catalytic amount of H₂SO₄

-

Diethyl Ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

1-(2-Methylphenyl)ethanol (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask.

-

Acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid (or pyridine as a base) are added to the solution.

-

The mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated and washed with saturated aqueous NaHCO₃ solution to neutralize the excess acid, followed by washing with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude ester can be purified by distillation or column chromatography.

Etherification

The hydroxyl group of 1-(2-methylphenyl)ethanol can be converted into an ether via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12][13]

Quantitative Data for Williamson Ether Synthesis

| Base | Alkyl Halide | Solvent | Temperature | Typical Yield | Reference |

| NaH | CH₃I | THF/DMF | 50-100 °C | 50-95% | [11][14] |

| NaOH/KOH | CH₃I | Acetonitrile | 50-100 °C | 50-95% | [11] |

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-methoxy-1-(2-methylphenyl)ethane.

Materials:

-

1-(2-Methylphenyl)ethanol

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Methyl Iodide (CH₃I)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1-(2-methylphenyl)ethanol (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled to 0 °C, and methyl iodide (1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude ether is purified by column chromatography or distillation.

Conversion to 1-Chloro-1-(2-methylphenyl)ethane

The hydroxyl group of 1-(2-methylphenyl)ethanol can be substituted by a chlorine atom using thionyl chloride (SOCl₂).[15][16][17] The reaction typically proceeds with inversion of stereochemistry if a stereocenter is present and a base like pyridine is used.

Quantitative Data for Chlorination

| Reagent | Solvent | Temperature | Typical Yield | Reference |

| SOCl₂ | CH₂Cl₂ | 0 °C to Room Temp. | High | [16] |

| SOCl₂ / Pyridine | CH₂Cl₂ | 0 °C to Room Temp. | High | [16] |

Experimental Protocol: Reaction with Thionyl Chloride

Objective: To synthesize 1-chloro-1-(2-methylphenyl)ethane.

Materials:

-

1-(2-Methylphenyl)ethanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine (optional)

Procedure:

-

1-(2-Methylphenyl)ethanol (1.0 eq) is dissolved in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. If pyridine is used, it is added prior to the thionyl chloride.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-3 hours.

-

The reaction progress is monitored by TLC.

-

The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride.

-

The organic layer is separated, washed with cold water, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Caption: Experimental workflow for the reaction with thionyl chloride.

Conclusion

1-(2-Methylphenyl)ethanol is a versatile building block that undergoes a variety of fundamental organic transformations at the secondary benzylic alcohol functional group. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of more complex molecules. The choice of reagents and reaction conditions allows for the selective conversion of the alcohol to ketones, alkenes, esters, ethers, and alkyl halides, often in high yields. Careful consideration of the reaction mechanisms and experimental parameters is crucial for achieving the desired outcomes in a laboratory setting.

References

- 1. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. 1-(2-Methylphenyl)ethanol [webbook.nist.gov]

- 6. CN102361838B - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. reactionweb.io [reactionweb.io]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

A Theoretical Investigation into the Conformational Landscape of 1-(2-Methylphenyl)ethanol

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

1-(2-Methylphenyl)ethanol is a chiral aromatic alcohol with applications in organic synthesis and as a building block in medicinal chemistry. The conformational flexibility of this molecule, dictated by the rotation around several key single bonds, plays a crucial role in its chemical reactivity and biological activity. This document provides a comprehensive theoretical guide to understanding the conformational preferences of 1-(2-Methylphenyl)ethanol. Due to a scarcity of direct experimental or theoretical studies on this specific molecule, this guide synthesizes findings from analogous systems, such as benzyl (B1604629) alcohol, phenethyl alcohol, and substituted toluenes, to propose a robust computational methodology for its conformational analysis. This guide outlines the key dihedral angles, potential intramolecular interactions, and expected conformational energies, providing a framework for researchers to model and predict the behavior of this and related molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. In the context of drug development, understanding the conformational landscape of a small molecule is paramount for predicting its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. 1-(2-Methylphenyl)ethanol presents an interesting case study in conformational analysis due to the interplay of steric and electronic effects arising from its ortho-methyl and hydroxyl substituents.

The primary degrees of conformational freedom in 1-(2-Methylphenyl)ethanol are the rotation about the C(ipso)-C(α) bond, which orients the ethanol (B145695) substituent relative to the phenyl ring, and the rotation about the C(α)-O bond, which determines the orientation of the hydroxyl group. The presence of the ortho-methyl group introduces significant steric hindrance, which is expected to strongly influence the preferred conformations. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring can also play a stabilizing role in certain conformations.

This guide will first outline the key structural features and rotational degrees of freedom of 1-(2-Methylphenyl)ethanol. It will then detail a recommended computational protocol for performing a thorough conformational analysis. Finally, it will present a hypothesized conformational landscape based on insights from closely related molecules, supported by structured data tables and logical workflow diagrams.

Key Conformational Features

The conformational space of 1-(2-Methylphenyl)ethanol is primarily defined by three dihedral angles, as depicted in Figure 1:

-

τ1 (C6-C1-Cα-O): This torsion angle describes the rotation of the hydroxyethyl (B10761427) group relative to the plane of the phenyl ring.

-

τ2 (C1-Cα-O-H): This angle defines the orientation of the hydroxyl hydrogen.

-

τ3 (C2-C1-Cα-Cβ): This angle describes the orientation of the methyl group of the ethanol moiety. Due to the free rotation of the terminal methyl group, this is often of lesser energetic consequence than τ1 and τ2 but is included for completeness.

The interplay between these rotational degrees of freedom, governed by steric repulsion and potential intramolecular interactions, determines the overall conformational energy landscape of the molecule. Specifically, the proximity of the ortho-methyl group to the ethanol substituent is expected to create significant steric clashes in certain conformations, leading to higher relative energies. Conversely, conformations that allow for a favorable intramolecular OH•••π interaction may be stabilized.

Theoretical Methodology

A robust and reliable computational protocol is essential for accurately mapping the potential energy surface of 1-(2-Methylphenyl)ethanol. The following methodology is recommended based on established practices for similar aromatic alcohols and substituted benzenes.[1][2]

Computational Approach

A multi-step computational workflow is proposed to efficiently explore the conformational space and obtain accurate energetic information.

Caption: Figure 1: Proposed computational workflow for conformational analysis.

Detailed Protocol

Step 1: Initial Structure Generation and Conformational Search

-

Generate an initial 3D structure of 1-(2-Methylphenyl)ethanol.

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s). This initial step efficiently explores a wide range of possible conformations and identifies low-energy candidate structures.

Step 2: Quantum Mechanical Geometry Optimization

-

Take the unique, low-energy conformers from the molecular mechanics search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for this purpose is B3LYP with the 6-31G(d) basis set.[2]

Step 3: Frequency Calculations

-

For each optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermochemical data, such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Step 4: Single-Point Energy Refinement

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p). This approach balances computational cost with accuracy.

Step 5: Analysis of Results

-

Calculate the relative energies of all confirmed conformers, including ZPVE corrections.

-

Analyze the key dihedral angles (τ1, τ2, τ3) for each conformer to understand the geometric preferences.

-

Visualize the low-energy conformers to identify key structural features and intramolecular interactions.

Hypothesized Conformational Landscape

Based on studies of structurally related molecules, we can hypothesize the key features of the conformational landscape of 1-(2-Methylphenyl)ethanol. The primary determinant of conformational preference will be the steric clash between the ortho-methyl group and the ethanol substituent.

Key Rotational Barriers

The rotation around the C(ipso)-C(α) bond (τ1) is expected to have a significant energy barrier due to the steric hindrance from the ortho-methyl group. Similarly, the rotation of the hydroxyl group (τ2) will be influenced by potential intramolecular interactions.

Caption: Figure 2: Key interactions governing conformational preferences.

Predicted Low-Energy Conformers

It is anticipated that the low-energy conformers will adopt geometries that minimize the steric repulsion between the ortho-methyl group and the hydroxyethyl substituent. This would likely involve a conformation where the Cα-O bond is directed away from the methyl group. Furthermore, conformations that allow for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the aromatic ring may be particularly stable, as observed in benzyl alcohol and 2-phenylethanol.

Table 1: Hypothesized Low-Energy Conformers and Their Defining Features

| Conformer ID | Expected τ1 (C6-C1-Cα-O) | Expected τ2 (C1-Cα-O-H) | Key Stabilizing/Destabilizing Interactions |

| Conf-A | ~90° | ~60° | Minimized steric clash; potential OH•••π interaction. |

| Conf-B | ~-90° | ~-60° | Minimized steric clash; potential OH•••π interaction. |

| Conf-C | ~180° | ~180° | Anti-periplanar arrangement, minimizing some steric interactions but precluding OH•••π bonding. |

Table 2: Estimated Relative Energies and Rotational Barriers

| Parameter | Estimated Value (kcal/mol) | Basis of Estimation |

| Relative Energy (Conf-A vs. Conf-C) | 0.5 - 1.5 | Analogy with substituted toluenes and benzyl alcohols.[3] |